(RS)-Apica
Overview
Description
“(RS)-Apica” is a rigidified analog of MPPG . It is a selective group II metabotropic glutamate receptor antagonist . It has no significant effect on group I and III mGlu receptors at concentrations up to 1 mM . It increases extracellular glutamate concentrations and possesses an unusual inverse agonist-like action .
Synthesis Analysis
The synthesis and biological activity of cyclic analogues of MPPG and MCPG as metabotropic glutamate receptor antagonists were studied by Ma et al .Molecular Structure Analysis
The molecular formula of “(RS)-Apica” is C10H12NO5P . The molecular weight is 257.18 g/mol . The InChI is 1S/C10H12NO5P/c11-10(9(12)13)4-3-6-5-7(17(14,15)16)1-2-8(6)10/h1-2,5H,3-4,11H2,(H,12,13)(H2,14,15,16) .Physical And Chemical Properties Analysis
The molecular weight of “(RS)-Apica” is 257.18 g/mol . The molecular formula is C10H12NO5P . The exact mass is 257.04530948 g/mol . The monoisotopic mass is also 257.04530948 g/mol . The topological polar surface area is 121 Ų . The heavy atom count is 17 .Scientific Research Applications
1. Environmental and Ecological Monitoring
(Sharma & Srivastava, 1997) discussed the application of remote sensing (RS) in understanding malaria transmission dynamics, demonstrating the utility of RS in environmental and public health research. This example showcases how RS technologies, like (RS)-Apica, can be instrumental in monitoring ecological changes and their impacts on human health.
2. Genetic and Biological Studies
(Lange, 2013) explored the concept of 'really statistical' (RS) explanations in population biology, particularly in the context of genetic drift. This highlights the potential of (RS)-Apica in facilitating statistical analyses and explanations in genetic research.
3. Research Security and Integrity
(Wilner et al., 2022) focused on research security (RS), which involves protecting scientific research inputs, processes, and products. The paper implies that compounds like (RS)-Apica could play a role in ensuring the integrity and security of scientific research endeavors.
4. Agricultural Research
(Anower et al., 2016) compared different lucerne germplasms, including 'Apica,' for their survival following freezing. This study showcases how (RS)-Apica could be crucial in agricultural research, especially in understanding plant responses to environmental stresses.
5. Remote Sensing in Environmental Science
(Turner, 2003) considered the influence of remote sensing (RS) and GIS techniques on environmental research. This suggests that (RS)-Apica might be valuable in remote sensing applications for studying environmental changes.
6. Development of Analytical Methods in Pharmaceutical Research
(Poceva Panovska et al., 2015) developed a method for profiling residual solvents (RSs) in active pharmaceutical ingredients (APIs), highlighting the relevance of (RS)-Apica in the pharmaceutical industry for ensuring product safety and quality.
properties
IUPAC Name |
1-amino-5-phosphono-2,3-dihydroindene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO5P/c11-10(9(12)13)4-3-6-5-7(17(14,15)16)1-2-8(6)10/h1-2,5H,3-4,11H2,(H,12,13)(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQZXIHSJUDIKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C=C(C=C2)P(=O)(O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028297 | |
Record name | 1-Amino-5-phosphono-1-indanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(RS)-Apica | |
CAS RN |
170847-18-4 | |
Record name | 1-Amino-2,3-dihydro-5-phosphono-1H-indene-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170847-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-5-phosphono-1-indanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.